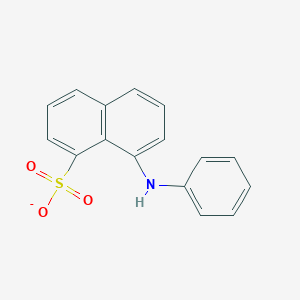
8-Anilino-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Anilino-1-naphthalenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C16H12NO3S- and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Biology Applications
Fluorescent Probe for Protein Studies
ANS is primarily known for its role as a fluorescent molecular probe . It binds to hydrophobic regions of proteins, allowing researchers to study conformational changes upon ligand binding. The fluorescence intensity of ANS changes significantly when it interacts with proteins, providing insights into protein folding and dynamics. This property is particularly useful in understanding the mechanisms of enzyme activity and the effects of mutations on protein structure .
Case Study: Protein-Ligand Interactions
In a study examining the binding of ligands to proteins, ANS was used to monitor conformational changes in real-time. The fluorescence measurements indicated that the binding of specific ligands altered the accessibility of hydrophobic pockets on the protein surface, which was quantified by comparing fluorescence intensities before and after ligand addition .
Materials Science Applications
Polymer Studies
ANS has been employed in studying the swelling behavior of polymers such as poly(vinyl alcohol). By incorporating ANS into polymer matrices, researchers can monitor changes in fluorescence as the polymer swells in aqueous environments. This method allows for a detailed analysis of polymer properties critical for drug delivery applications .
| Property | Before Swelling | After Swelling |
|---|---|---|
| Fluorescence Intensity (nm) | 453 | New peak at 500 |
| Emission Behavior | Stable | Shift observed |
This table summarizes the observed changes in fluorescence properties when ANS is used as a probe within polymer systems.
Biomedical Research Applications
Antibacterial Properties
Recent research has highlighted the potential of ANS derivatives as antibacterial agents. A study demonstrated that laccase-mediated oxidation of ANS produced a green-colored compound with significant antibacterial activity against common skin bacteria like Staphylococcus epidermidis. This transformation enhances its applicability in medical textiles and coatings .
Case Study: Antimicrobial Activity
The antibacterial efficacy of the oxidized ANS was tested against several bacterial strains. The results showed a notable reduction in bacterial viability, indicating that modified ANS could serve as a promising candidate for developing antimicrobial materials .
Spectroscopic Studies
Self-Association and Environmental Sensitivity
ANS exhibits unique photophysical properties that are sensitive to its environment. Studies have shown that increasing concentrations of ANS lead to changes in both absorption and fluorescence spectra due to self-association phenomena. These characteristics make ANS an effective tool for investigating molecular interactions in various solvents .
特性
IUPAC Name |
8-anilinonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NO3S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














